molecular formula C23H14Cl2N6O8S2 B078619 Reactive Blue 4 CAS No. 13324-20-4

Reactive Blue 4

Cat. No.: B078619
CAS No.: 13324-20-4
M. Wt: 637.4 g/mol
InChI Key: RTLULCVBFCRQKI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Reactive Blue 4, an anthraquinone dye, primarily targets copper ions (Cu2+), L-arginine (Arg), and L-cysteine (Cys) in aqueous media . It is also used for labeling antibodies .

Mode of Action

This compound interacts with its targets through a colorimetric approach. The presence of Cu2+ leads to naked-eye color and spectral changes according to the binding site-signaling subunit approach . The RB4-Cu2+ complex is then applied for Cys and Arg through different recognition pathways. The optical signals for Arg are observed due to its association involving the amino group, as well as the participation of the carboxylate group in a bidentate form to the complex, while selective behavior for Cys is explained by a metal displacement mechanism .

Biochemical Pathways

The biochemical pathways affected by this compound involve the interaction of the dye with copper ions and amino acids. The dye can capture metal ions from organometallic systems, and the organic part can be displaced by them . The dye degradation takes place by ready scission of SO3H groups, and oxidation of the mainframe chromophore (anthraquinone group) .

Pharmacokinetics

It’s known that the dye can tolerate a high concentration of 2,500 mg/l as well as 10% salt concentration and a wide range of ph values (4–9) .

Result of Action

This compound has been found to be phytotoxic, cytotoxic, and genotoxic . It is used as a tracer to assess apical leakage in dental fillings and is routinely used to stain proteins on electrophoretic gels .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, salt concentration, and the presence of other ions. For instance, it can tolerate a wide range of pH values (4–9) and a high salt concentration of 10% . The dye’s action is also influenced by the presence of copper ions and specific amino acids .

Biochemical Analysis

Biochemical Properties

Reactive Blue 4 has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a colorimetric chemosensor for the sequential determination of multiple analytes with different optical responses in aqueous media . It has also been used in affinity chromatography for protein separations .

Cellular Effects

This compound has been reported to have phytotoxic, cytotoxic, and genotoxic effects . It has been shown to affect the growth and proliferation of cells

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with copper ions, leading to color and spectral changes . This interaction forms a complex that can be used for the detection of cysteine and arginine through different recognition pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a rapid adsorption rate, reaching equilibrium within a few hours

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to be effectively degraded by the white rot fungus Antrodia P5 . The degradation process involves multiple peroxidase enzymes, including Lignin Peroxidase, Manganese Peroxidase, Laccase, and Dye Decolorization Peroxidase .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are influenced by various factors. For example, the dye’s interaction with copper ions can affect its distribution within a system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reactive Blue 4 is synthesized starting from bromaminic acid, which undergoes a condensation reaction with m-phenylenediamine-4-sulfonic acid. This intermediate product is then further condensed with cyanuric chloride. The final product is obtained through salting out, filtration, and drying processes .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes precise temperature control, pH adjustments, and the use of specific catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Reactive Blue 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acid derivatives, while reduction can yield simpler aromatic amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Procion red MX-5B: Another reactive dye with similar applications in protein staining and textile dyeing.

    Cibacron blue 3GA: Used in affinity chromatography and protein purification.

    Reactive blue 4: Similar in structure and used for similar purposes.

Uniqueness

This compound is unique due to its specific reactivity and binding properties, making it particularly effective in applications requiring strong covalent bonding. Its ability to inhibit L-type pyruvate kinase also sets it apart from other dyes .

Properties

IUPAC Name

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N6O8S2/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLULCVBFCRQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4499-01-8 (di-hydrochloride salt)
Record name Procion blue MX-R
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DSSTOX Substance ID

DTXSID2065412
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
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Molecular Weight

637.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13324-20-4
Record name Reactive Blue 4
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Record name Procion blue MX-R
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Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
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Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-
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Record name 1-amino-4-(2'-(4',6'-dichloro-s-triazin-2-yl)amino)phenylamino)9,10-dihydro-9,10-dioxoanthracene-2,4'-disulphonic acid
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Record name Reactive Blue 4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Reactive Blue 4 (RB4), a dichlorotriazinyl structural analog of Cibacron Blue F3G-A, acts as an affinity label for various enzymes. It irreversibly inactivates horse liver alcohol dehydrogenase by binding to the thiol side chain of Cys-174 in the enzyme's catalytic domain. [, ] This interaction leads to a loss of enzyme activity. [, ] Similarly, RB4 modifies recombinant ricin A chain, resulting in significant activity loss in an in vitro translation assay. [] The dye binds to a region near the active site cleft, potentially interfering with substrate binding. [] RB4 also inhibits L-type pyruvate kinase by binding to two sites, one of which is protected by Mg²⁺. []

ANone: Unfortunately, the provided abstracts do not contain the molecular formula or weight of this compound. For detailed spectroscopic data, please refer to specialized chemical databases and literature focusing on RB4's structural analysis.

ANone: The provided research focuses on RB4's applications in biological systems and wastewater treatment, primarily exploring its interactions with enzymes and adsorption properties. Data on its compatibility with other materials or stability under various conditions beyond these applications is limited in these abstracts.

A: RB4 itself does not exhibit catalytic properties based on the provided research. Instead, it functions as an affinity label for enzymes or as a model pollutant in wastewater treatment studies focusing on adsorption and degradation processes. [, , , , , , , , , , , , , ]

A: Yes, one study investigated the interaction of RB4 with single-walled carbon nanotubes (SWCNTs) using density functional theory calculations. [] Results suggest that electrostatic interactions drive the adsorption of RB4 onto SWCNTs. []

A: Research indicates that the presence of the dichlorotriazinyl group in RB4 is crucial for its inhibitory activity. [] When this group is replaced with a methoxy group, the modified RB4 loses its ability to inactivate horse liver alcohol dehydrogenase. [] This highlights the importance of the reactive chlorine atoms in the triazine ring for RB4's interaction with target enzymes.

ANone: Information on specific formulation strategies to enhance RB4 stability, solubility, or bioavailability is limited in the provided abstracts. The research primarily focuses on its applications as an affinity label and its removal from wastewater.

A: While the provided abstracts do not directly mention specific SHE regulations for RB4, several studies focus on its removal from wastewater, indicating its potential environmental impact and the need for responsible management. [, , , , , , , , , , , ] For detailed information on SHE regulations, consult relevant regulatory agencies and safety data sheets.

ANone: Several analytical methods were employed in the studies, including:

  • High-performance liquid chromatography (HPLC): Used to separate and identify peptides resulting from enzymatic digestion of RB4-labeled proteins. [, ] Also employed to analyze the degradation products of RB4 in biodegradation studies. []
  • UV-Vis Spectroscopy: Utilized to monitor the decolorization and degradation of RB4 in various treatment processes. [, , , , , , , , ]
  • Fourier-transform infrared (FTIR) spectroscopy: Used to characterize the surface of adsorbents before and after RB4 adsorption, providing insights into the interaction mechanism. [, , , , ]
  • Scanning electron microscopy (SEM): Employed to visualize the surface morphology of adsorbent materials and observe changes after RB4 adsorption. [, , , , ]
  • Total Organic Carbon (TOC) analysis: Used to assess the mineralization of RB4 during degradation processes, indicating the complete breakdown of organic molecules. [, ]

A: RB4, a common textile dye, poses environmental risks due to its persistence in water bodies. [, , , , , , , ] Various strategies for its degradation have been explored, including:

  • Photocatalytic Degradation: Using photocatalysts like Nd-doped ZnO [], quantum-sized ZnO [], and TiO2 [, ] under UV or visible light irradiation.
  • Sonocatalytic Degradation: Employing ultrasound in combination with catalysts like Fe (III)/TiO2 to enhance dye degradation. []
  • Fenton and Modified Fenton Reactions: Utilizing pyrite ash as a catalyst in Fenton reactions for RB4 degradation. []
  • Biosorption: Utilizing various biomass sources like Rhizopus oryzae [, ], Amphiroa foliacea seaweed [], and Corynebacterium glutamicum [] as adsorbents for RB4 removal.
  • Zero-valent metal nanoparticles: Investigating the degradation of RB4 using zero-valent copper nanoparticles (nZVC) [] and zero-valent iron. []

ANone: The provided research focuses primarily on RB4's adsorption properties and degradation pathways, with limited information on its dissolution and solubility in various media. More specialized studies are needed to understand these aspects.

A: Although the provided abstracts don't directly address RB4's biocompatibility, its use as a model pollutant in wastewater treatment suggests potential toxicity concerns. [, , , , , , , ] Additionally, studies exploring the use of fungal and bacterial strains for RB4 degradation indicate its susceptibility to biodegradation processes. [, , , , ]

ANone: Yes, the research on RB4 spans multiple disciplines, including:

  • Biochemistry and Enzymology: Investigating RB4's interaction with enzymes like alcohol dehydrogenase and pyruvate kinase, providing insights into their structure and function. [, , , ]
  • Environmental Science and Engineering: Exploring RB4's removal from wastewater using various techniques like adsorption, photocatalysis, and biodegradation. [, , , , , , , , , , , , ]
  • Materials Science: Utilizing materials like carbon nanotubes, activated carbon, and modified biomass as adsorbents for RB4 removal, highlighting the role of material properties in adsorption processes. [, , , , , ]
  • Chemistry and Chemical Engineering: Studying the degradation pathways of RB4 using advanced oxidation processes and exploring the kinetics and mechanisms involved. [, , , , , , ]

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